3-(2-Fluorophenyl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHRPUPPBOTOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 2 Fluorophenyl Butanoic Acid and Its Analogs
Direct Synthesis Approaches
Direct synthesis methods offer the advantage of constructing the target molecule in a minimal number of steps, often by forming a key carbon-carbon or carbon-heteroatom bond in a highly controlled manner.
Asymmetric Hydrogenation of β,β-Disubstituted Acrylic Acid Precursors
A prominent strategy for the enantioselective synthesis of 3-(2-Fluorophenyl)butanoic acid involves the asymmetric hydrogenation of a corresponding β,β-disubstituted acrylic acid precursor, such as (E)-3-(2-fluorophenyl)but-2-enoic acid. This method is highly effective for establishing the chiral center at the C-3 position. Rhodium-based catalysts, particularly those employing chiral phosphine (B1218219) ligands, have demonstrated significant success in this transformation. For instance, the use of a Rh-complex with a rigid, chiral bisphospholane ligand like (Sp,Rc)-DuanPhos is crucial for achieving high enantioselectivity in the hydrogenation of 3-aryl-3-butenoic acids, a class of compounds structurally similar to the precursor of the title compound. documentsdelivered.com
The reaction conditions, including the choice of catalyst, solvent, and any additives, are optimized to maximize both the conversion and the enantiomeric excess (ee) of the product. The general approach involves the hydrogenation of the carbon-carbon double bond of the acrylic acid precursor under a hydrogen atmosphere, catalyzed by the chiral rhodium complex. The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center, which preferentially facilitates the addition of hydrogen to one face of the prochiral substrate.
A related approach involves the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using modified palladium catalysts. nih.gov For example, the hydrogenation of (E)-α-phenylcinnamic acid has been achieved with high enantioselectivity using a cinchonidine-modified palladium catalyst. researchgate.net While this applies to α,β-diaryl systems, the principles of using chiral modifiers on a metal surface can be extended to the synthesis of 3-arylbutanoic acids.
| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |
| Rh-(Sp,Rc)-DuanPhos | 3-Aryl-3-butenoic acids | High | documentsdelivered.com |
| Ru-SunPhos | (E)-2-oxo-4-arylbut-3-enoic acids | 85.4-91.8% | nih.gov |
| Cinchonidine-modified Pd/C | (E)-α,β-diarylpropenoic acids | up to 92% | researchgate.net |
Palladium-Catalyzed Enantioselective C(sp³)-H Arylation
Palladium-catalyzed C(sp³)-H arylation has emerged as a powerful tool for the direct formation of carbon-carbon bonds, offering a novel retrosynthetic disconnection for the synthesis of this compound. This method involves the direct coupling of a C-H bond at the C-3 position of a butanoic acid derivative with a 2-fluorophenyl source, such as 1-fluoro-2-iodobenzene (B1346556) or a similar aryl halide or triflate.
The success of this approach often relies on the use of a directing group attached to the carboxylic acid, which positions the palladium catalyst in proximity to the targeted C-H bond. Enantioselectivity is induced by employing a chiral ligand in the catalytic system. While direct arylation of a simple butanoic acid is challenging, the arylation of related systems provides a strong proof of principle. For instance, the enantioselective α-arylation of α-fluoro ketones and α-fluorooxindoles has been successfully achieved using palladium catalysts with chiral phosphine ligands like Segphos. nih.govnih.gov These reactions demonstrate that palladium can effectively mediate the coupling of a fluorinated aryl group to a carbon adjacent to a carbonyl, a situation analogous to the β-arylation of a carboxylic acid derivative.
The catalytic cycle is believed to involve the directed C-H activation to form a palladacycle intermediate, followed by oxidative addition of the aryl halide, and subsequent reductive elimination to furnish the arylated product and regenerate the active catalyst.
Nucleophilic Substitution Reactions in Fluorophenyl Group Introduction
The introduction of the 2-fluorophenyl group can also be accomplished via nucleophilic substitution reactions. One such pathway involves the reaction of a butanoic acid enolate or a related carbanion with an activated 2-fluorophenyl electrophile. The reactivity of the enolate and the choice of the fluorophenyl substrate are critical for the success of this method. Enolates can act as ambident nucleophiles, potentially leading to C- or O-alkylation, and reaction conditions must be carefully controlled to favor the desired C-C bond formation. libretexts.org
Alternatively, a nucleophilic aromatic substitution (SNA_r) approach can be employed. In this scenario, a nucleophile derived from a suitable butanoic acid precursor attacks a fluorinated aromatic ring that is activated towards substitution. For an SNA_r reaction to be facile, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups. researchgate.netnih.govbeilstein-journals.orgbeilstein-journals.org In the case of this compound synthesis, this might involve a precursor where the fluorine atom itself is the leaving group, or another leaving group such as a nitro group is present on the ring to activate it for substitution by a butanoic acid-derived nucleophile.
Multi-Step Synthesis Pathways
Multi-step syntheses provide the flexibility to construct complex molecules through a sequence of well-established reactions, allowing for the purification of intermediates and greater control over the final product's structure and stereochemistry.
Horner-Wittig Reaction in Precursor Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a highly effective method for the synthesis of α,β-unsaturated esters, which are excellent precursors for this compound. wikipedia.orgorganic-chemistry.orgyoutube.commdpi.comthieme-connect.de This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.
To synthesize a precursor for this compound, a suitable phosphonate (B1237965) ester, such as triethyl phosphonoacetate, is deprotonated with a base (e.g., sodium hydride or DBU) to generate a nucleophilic ylide. This ylide then reacts with 2'-fluoroacetophenone. The HWE reaction generally exhibits high E-selectivity, leading to the formation of ethyl (E)-3-(2-fluorophenyl)but-2-enoate. The resulting α,β-unsaturated ester can then be hydrolyzed to the corresponding carboxylic acid, followed by hydrogenation of the double bond to yield this compound. If an enantioselective hydrogenation is performed in this subsequent step, a chiral product can be obtained.
The HWE reaction offers several advantages, including the use of more nucleophilic and less basic carbanions compared to Wittig reagents, and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. orgsyn.orgwpmucdn.com
| Phosphonate Reagent | Carbonyl Compound | Base | Product | Reference |
| Triethyl phosphonoacetate | 2'-Fluoroacetophenone | NaH | Ethyl (E)-3-(2-fluorophenyl)but-2-enoate | wikipedia.orgorganic-chemistry.org |
| Trimethyl phosphonoacetate | 4-Methoxybenzaldehyde | Sodium methoxide (B1231860) | Methyl (E)-4-methoxycinnamate | wpmucdn.com |
Ring-Opening Reactions of Chiral Aziridines
Chiral aziridines are versatile building blocks in organic synthesis, and their ring-opening reactions provide a powerful strategy for the stereoselective synthesis of various nitrogen-containing compounds, including precursors to this compound. nih.govmetu.edu.tr This approach involves the nucleophilic opening of a strained three-membered aziridine (B145994) ring.
A potential synthetic route could commence with a chiral aziridine-2-carboxylate (B8329488) ester. The key step would be the regioselective ring-opening of this aziridine at the C-3 position by a 2-fluorophenyl-containing nucleophile. Organocuprate reagents, derived from 2-fluorophenyl lithium or Grignard reagents, are often effective for this purpose. psu.eduacs.org The reaction is typically promoted by a Lewis acid, which activates the aziridine ring towards nucleophilic attack. This step establishes the 3-(2-fluorophenyl) and 3-amino functionalities with a defined stereochemistry.
Following the ring-opening, the resulting amino acid derivative can be further elaborated. For instance, the amino group can be removed through diazotization and reduction, and the ester can be hydrolyzed to afford the final this compound. The stereochemistry of the final product is controlled by the chirality of the starting aziridine and the stereospecificity of the ring-opening reaction. This methodology offers a high degree of control over the absolute configuration of the target molecule. nih.gov
| Aziridine Substrate | Nucleophile | Catalyst/Promoter | Product Type | Reference |
| N-Tosyl aziridine-2-carboxylate | Organocuprate | BF₃·Et₂O | β-Amino acid derivative | psu.edu |
| N-Fluoroaryl aziridine | Methanol (B129727) | Cu(OTf)₂ | β-Methoxy amine derivative | nih.gov |
| Racemic aliphatic aziridine | Trimethylsilylazide | Dimeric yttrium salen catalyst | Regioisomeric aminoazides | nih.gov |
Condensation Reactions for Scaffold Assembly
The formation of the carbon skeleton of this compound and its analogs can be efficiently achieved through various condensation reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds. Notable strategies applicable to the synthesis of the target molecule include the Malonic Ester Synthesis, the Knoevenagel Condensation, and the Reformatsky Reaction.
Malonic Ester Synthesis
A versatile and classical approach for the synthesis of substituted carboxylic acids is the malonic ester synthesis. wikipedia.orglibretexts.org This method utilizes the high acidity of the α-protons of a malonic ester, such as diethyl malonate, which can be readily deprotonated by a base to form a stable enolate. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. organicchemistrytutor.com For the synthesis of this compound, a sequential dialkylation of diethyl malonate would be employed.
The synthesis would commence with the deprotonation of diethyl malonate using a suitable base like sodium ethoxide (NaOEt) to generate the corresponding enolate. The first alkylation would be performed with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide). Following this, a second deprotonation and subsequent alkylation with a methyl halide (e.g., methyl iodide) would introduce the second substituent. The final step involves the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation upon heating, to yield the desired this compound. wikipedia.orgorganicchemistrytutor.com
Table 1: Key Steps in Malonic Ester Synthesis of this compound
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Enolate Formation | Diethyl malonate, Sodium ethoxide | Diethyl malonate enolate |
| 2. First Alkylation | 2-Fluorobenzyl bromide | Diethyl 2-(2-fluorobenzyl)malonate |
| 3. Second Enolate Formation | Sodium ethoxide | Enolate of diethyl 2-(2-fluorobenzyl)malonate |
| 4. Second Alkylation | Methyl iodide | Diethyl 2-(2-fluorobenzyl)-2-methylmalonate |
| 5. Hydrolysis & Decarboxylation | Acid or base, then heat | This compound |
Knoevenagel Condensation
The Knoevenagel condensation provides an alternative route, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound. wikipedia.org The Doebner modification of this reaction, which utilizes pyridine (B92270) as a catalyst and solvent, is particularly relevant as it allows for the condensation of an aldehyde with malonic acid, followed by decarboxylation. wikipedia.orgorganic-chemistry.org
To synthesize this compound via this route, 2-fluorobenzaldehyde (B47322) would be reacted with malonic acid in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. wikipedia.orgresearchgate.net This condensation would yield an α,β-unsaturated carboxylic acid, specifically (E)-3-(2-fluorophenyl)acrylic acid. Subsequent reduction of the carbon-carbon double bond, for instance through catalytic hydrogenation, would afford the target this compound. A modified Knoevenagel condensation using piperidinium (B107235) acetate (B1210297) in DMSO has been shown to produce (E)-alk-3-enoic acids with high yield and stereoselectivity. psu.edu
Table 2: Knoevenagel Condensation Approach to this compound
| Step | Starting Materials | Key Reagents/Conditions | Intermediate/Product |
| 1. Condensation | 2-Fluorobenzaldehyde, Malonic acid | Piperidine or Pyridine, Heat | (E)-3-(2-Fluorophenyl)acrylic acid |
| 2. Reduction | (E)-3-(2-Fluorophenyl)acrylic acid | H₂, Pd/C (or other reducing agent) | This compound |
Reformatsky Reaction
The Reformatsky reaction offers another pathway to construct the carbon framework by reacting an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgorganic-chemistry.org This reaction generates a β-hydroxy ester, which can be further transformed. researchgate.net
For the synthesis of this compound, 2-fluorobenzaldehyde would be treated with an ethyl α-bromo- or α-chloropropionate in the presence of activated zinc dust. wikipedia.org The resulting organozinc reagent, or Reformatsky enolate, would add to the aldehyde to form ethyl 3-hydroxy-3-(2-fluorophenyl)butanoate. organic-chemistry.org The final step would require the deoxygenation of the β-hydroxyl group. This can be a multi-step process, for example, through dehydration to an unsaturated ester followed by catalytic hydrogenation.
Protecting Group Strategies in Synthesis
In the synthesis of more complex analogs of this compound, particularly those incorporating additional functional groups like amines or other carboxylic acids, protecting group strategies are indispensable. wikipedia.org These strategies involve the temporary masking of a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.
Amine Protection (e.g., Boc, FMOC)
When synthesizing analogs containing an amino group, it is often necessary to protect the nitrogen to prevent it from acting as a nucleophile or base in undesired side reactions. Two of the most widely used amine protecting groups in organic synthesis are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).
The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). psu.edu A key advantage of the Fmoc group is its lability to bases, commonly a solution of piperidine in DMF, while being stable to acidic conditions. wikipedia.org This orthogonality with the acid-labile Boc group is highly valuable in the synthesis of complex molecules with multiple amine functionalities. wikipedia.org
Table 3: Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine in DMF) |
Carboxylic Acid Protection
Similarly, the carboxylic acid group may require protection to prevent its acidic proton from interfering with basic reagents or to prevent the carboxyl group itself from undergoing unwanted reactions. Carboxylic acids are most commonly protected as esters.
Commonly used ester protecting groups include methyl , ethyl , and benzyl (B1604629) (Bn) esters. These are typically formed through Fischer esterification or by reaction with the corresponding alkyl halide in the presence of a base. Methyl and ethyl esters are generally cleaved by acid- or base-catalyzed hydrolysis. The benzyl ester offers the advantage of being removable under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), a process known as hydrogenolysis. This provides an additional layer of orthogonality in synthetic design.
Table 4: Common Carboxylic Acid Protecting Groups
| Protecting Group | Formation | Cleavage Conditions |
| Methyl Ester | Methanol, Acid catalyst | Acid or Base Hydrolysis |
| Ethyl Ester | Ethanol, Acid catalyst | Acid or Base Hydrolysis |
| Benzyl Ester | Benzyl alcohol, Acid catalyst or Benzyl bromide, Base | Catalytic Hydrogenation (H₂, Pd/C) |
| tert-Butyl Ester | Isobutylene, Acid catalyst or tert-Butanol, DCC | Acidic (e.g., TFA) |
Advanced Reaction Chemistry of 3 2 Fluorophenyl Butanoic Acid
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, as well as reduction to alcohols or aldehydes.
The conversion of 3-(2-fluorophenyl)butanoic acid to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Mechanochemical methods, such as ball milling in the presence of reagents like iodine and potassium hypophosphite, have also been developed for solvent-free esterification at room temperature. nih.gov
A recent study on the esterification of various fluorinated aromatic carboxylic acids with methanol (B129727) utilized a metal-organic framework, UiO-66-NH2, as a heterogeneous catalyst. rsc.orgsemanticscholar.orgresearchgate.net This method proved effective for a range of fluorobenzoic acids, suggesting its potential applicability to this compound. rsc.org
Table 1: Representative Esterification Reactions of this compound
| Alcohol | Reagents and Conditions | Product |
| Methanol | MeOH, H₂SO₄ (cat.), reflux | Methyl 3-(2-fluorophenyl)butanoate |
| Ethanol | EtOH, DCC, DMAP, CH₂Cl₂ | Ethyl 3-(2-fluorophenyl)butanoate |
| Benzyl (B1604629) alcohol | Benzyl alcohol, TsOH, toluene, reflux | Benzyl 3-(2-fluorophenyl)butanoate |
Amides of this compound can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(2-fluorophenyl)butanoyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide.
Direct coupling of the carboxylic acid with an amine using peptide coupling reagents is also a widely used and often preferred method, as it avoids the harsh conditions of acyl chloride formation. Common coupling agents include HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reactions are typically carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (CH₂Cl₂) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The synthesis of various N-benzyl amides from different carboxylic acids has been reported using such methods. nih.govajol.info
Table 2: Representative Amidation Reactions of this compound
| Amine | Reagents and Conditions | Product |
| Ammonia | 1. SOCl₂, reflux2. Excess NH₃ | 3-(2-Fluorophenyl)butanamide |
| Benzylamine | Benzylamine, HATU, DIPEA, DMF | N-Benzyl-3-(2-fluorophenyl)butanamide |
| Piperidine (B6355638) | Piperidine, EDC, HOBt, CH₂Cl₂ | (Piperidin-1-yl)(3-(2-fluorophenyl)butan-1-one) |
The carboxylic acid moiety of this compound can be reduced to a primary alcohol, 3-(2-fluorophenyl)butan-1-ol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction is usually performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. masterorganicchemistry.com It is important to note that LiAlH₄ will also reduce other carbonyl-containing functional groups, such as esters or ketones, if present in the molecule. masterorganicchemistry.comyoutube.com
Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids to primary alcohols and can sometimes offer better selectivity in the presence of other functional groups. researchgate.net
The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than the starting carboxylic acid. libretexts.org This can sometimes be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, and then using a sterically hindered and less reactive reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H).
Table 3: Representative Reduction Reactions of this compound
| Product | Reagents and Conditions |
| 3-(2-Fluorophenyl)butan-1-ol | 1. LiAlH₄, THF2. H₃O⁺ workup |
| 3-(2-Fluorophenyl)butan-1-ol | 1. BH₃·THF2. H₃O⁺ workup |
| 3-(2-Fluorophenyl)butanal | 1. SOCl₂2. LiAl(O-t-Bu)₃H, -78 °C |
Modifications of the Phenyl Ring and Alkyl Chain
Beyond the carboxylic acid group, the aromatic ring and the alkyl chain of this compound can undergo further functionalization.
The fluorine atom and the butanoic acid side chain on the phenyl ring direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing group due to its ability to donate electron density through resonance, but it is also deactivating due to its strong inductive electron-withdrawing effect. The alkyl chain is a weakly activating ortho-, para-directing group. The interplay of these two substituents determines the regioselectivity of the substitution.
Considering the directing effects, electrophilic substitution is expected to occur predominantly at the positions para and ortho to the fluorine atom. The position para to the fluorine (C5) is the most likely site for substitution due to reduced steric hindrance compared to the position ortho to both substituents (C3).
A study on the nitration of 2-fluorotoluene (B1218778), a structurally similar compound, using solid acid catalysts and 70% nitric acid provides insight into the expected regioselectivity. rsc.orgresearchgate.net The nitration of 2-fluorotoluene at 90 °C resulted in 55% conversion with 90% selectivity for the product nitrated at the position para to the fluorine, which is 2-fluoro-5-nitrotoluene. rsc.orgresearchgate.net Similar regioselectivity would be anticipated for the nitration of this compound. Other electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions, would likely follow a similar pattern of substitution, favoring the C5 position.
Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents and Conditions | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-(2-Fluoro-5-nitrophenyl)butanoic acid |
| Bromination | Br₂, FeBr₃ | 3-(5-Bromo-2-fluorophenyl)butanoic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(5-Acetyl-2-fluorophenyl)butanoic acid |
The introduction of additional fluorine atoms or fluorinated alkyl groups, such as a trifluoromethyl (CF₃) group, onto the aromatic ring can significantly alter the electronic properties and lipophilicity of the molecule. Direct fluorination of the aromatic ring is a challenging process due to the high reactivity of elemental fluorine. guidechem.com More commonly, trifluoromethylation is achieved through cross-coupling reactions or by using specialized trifluoromethylating agents.
For instance, aryl halides can be trifluoromethylated using a copper catalyst and a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF₃). While this compound does not possess a halogen suitable for this reaction, a bromo-derivative, such as 3-(5-bromo-2-fluorophenyl)butanoic acid, could potentially undergo such a transformation.
The development of electrophilic trifluoromethylating agents, such as Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) or Togni's reagents (hypervalent iodine compounds), allows for the direct introduction of a CF₃ group onto electron-rich aromatic rings. The applicability of these reagents to the fluorophenyl ring of this compound would depend on the specific reaction conditions and the reactivity of the substrate.
Side-Chain Elongation and Functionalization
The butanoic acid side-chain of this compound offers a versatile scaffold for synthetic modifications, including elongation of the carbon skeleton and the introduction of various functional groups. These transformations are pivotal for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and material science. Key reactions enabling these modifications include one-carbon homologation, and functionalization at the α- and β-positions of the butanoic acid chain.
One of the most established methods for the one-carbon homologation of carboxylic acids is the Arndt-Eistert reaction . libretexts.orgorganic-chemistry.orgwikipedia.org This reaction sequence extends the alkyl chain of a carboxylic acid by a single methylene (B1212753) unit, thereby converting this compound into 4-(2-fluorophenyl)pentanoic acid. The process is initiated by the conversion of the carboxylic acid to its corresponding acid chloride, typically using a reagent such as thionyl chloride (SOCl₂). libretexts.orgwikipedia.org The resulting acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form a diazoketone intermediate. organic-chemistry.orgpurechemistry.org The crucial step of the Arndt-Eistert synthesis is the Wolff rearrangement of the diazoketone, which is typically catalyzed by a metal catalyst such as silver oxide (Ag₂O) or by photochemical or thermal means. libretexts.orgorganic-chemistry.org This rearrangement generates a ketene (B1206846), which is subsequently hydrolyzed in the presence of water to yield the homologous carboxylic acid. libretexts.org A significant advantage of the Arndt-Eistert reaction is that the Wolff rearrangement proceeds with retention of stereochemistry at the chiral center, which is particularly relevant for enantiomerically pure (R)- or (S)-3-(2-fluorophenyl)butanoic acid. libretexts.org Due to the hazardous nature of diazomethane, safer alternatives such as (trimethylsilyl)diazomethane have been developed. libretexts.org
The following table outlines a representative Arndt-Eistert homologation sequence.
| Step | Reaction | Reagents and Conditions | Product | Notes |
| 1 | Acid Chloride Formation | This compound, Thionyl chloride (SOCl₂) | 3-(2-Fluorophenyl)butanoyl chloride | Standard procedure for activating the carboxylic acid. libretexts.orgwikipedia.org |
| 2 | Diazoketone Formation | 3-(2-Fluorophenyl)butanoyl chloride, Diazomethane (CH₂N₂) in a non-protic solvent (e.g., diethyl ether) | 1-Diazo-4-(2-fluorophenyl)pentan-2-one | Diazomethane is used in excess to neutralize the HCl byproduct. wikipedia.org |
| 3 | Wolff Rearrangement and Hydrolysis | 1-Diazo-4-(2-fluorophenyl)pentan-2-one, Silver oxide (Ag₂O), Water (H₂O) | 4-(2-Fluorophenyl)pentanoic acid | The ketene intermediate is trapped by water to form the final product. libretexts.orgorganic-chemistry.org |
Functionalization of the side chain can be achieved at the α-carbon (C2) and β-carbon (C3) positions. A key reaction for α-functionalization is the Hell-Volhard-Zelinskii (HVZ) reaction , which introduces a bromine atom at the α-position of the carboxylic acid. libretexts.org This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds through the formation of an acid bromide intermediate, which more readily enolizes than the carboxylic acid itself, allowing for α-bromination. libretexts.org The resulting α-bromo acid, 2-bromo-3-(2-fluorophenyl)butanoic acid, is a valuable synthetic intermediate. The α-bromo substituent is a good leaving group and is susceptible to nucleophilic substitution (S_N2) reactions, allowing for the introduction of a wide variety of functional groups, including amino and hydroxyl groups, at the C2 position. libretexts.org
Further functionalization can lead to the formation of β-keto esters through a Claisen condensation . byjus.comlibretexts.org This reaction involves the base-promoted self-condensation of an ester derivative of this compound, such as methyl 3-(2-fluorophenyl)butanoate. The reaction requires a strong base, typically the sodium alkoxide corresponding to the ester's alcohol component (e.g., sodium methoxide (B1231860) for a methyl ester), to prevent transesterification. libretexts.org The product of this reaction would be a β-keto ester, which contains a new ketone functional group on the side chain.
The Reformatsky reaction provides a pathway to introduce a hydroxyl group at the β-position of an elongated side chain. researchgate.netorganic-chemistry.org This reaction typically involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. organic-chemistry.orglibretexts.org To apply this to this compound, the acid would first need to be reduced to the corresponding aldehyde, 3-(2-fluorophenyl)butanal. The subsequent Reformatsky reaction with an α-halo ester, such as ethyl bromoacetate, would yield a β-hydroxy ester. researchgate.netacs.org
The introduction of an amino group to the side chain can lead to the formation of valuable amino acid derivatives. For example, the synthesis of 3-amino-3-(2-fluorophenyl)butanoic acid could potentially be achieved through methods like the Hofmann or Curtius rearrangement, starting from an appropriate amide or acyl azide (B81097) derivative of a dicarboxylic acid precursor. Another approach could involve the reductive amination of a β-keto acid derivative. The synthesis of related fluorinated amino acids, such as 4-amino-3-(4-fluorophenyl)butanoic acid, has been documented and demonstrates the feasibility of such transformations. nih.gov
The following table summarizes key side-chain functionalization reactions.
| Reaction Type | Starting Material Derivative | Key Reagents | Product Type | Functional Group Introduced |
| Hell-Volhard-Zelinskii | This compound | Br₂, PBr₃ (cat.) | α-Bromo carboxylic acid | Bromine at C2 |
| Claisen Condensation | Methyl 3-(2-fluorophenyl)butanoate | Sodium methoxide (NaOMe) | β-Keto ester | Ketone at C4 (of the resulting hexanoate) |
| Reformatsky Reaction | 3-(2-Fluorophenyl)butanal | Ethyl bromoacetate, Zn | β-Hydroxy ester | Hydroxyl at C3 (of the elongated chain) |
| Amination | Various Precursors | e.g., Hofmann or Curtius rearrangement reagents | Amino acid | Amino group |
These reactions highlight the synthetic utility of this compound as a starting material for generating a wide array of derivatives with modified and functionalized side chains.
Stereochemical Aspects and Chirality in 3 2 Fluorophenyl Butanoic Acid Research
Enantioselective Synthesis Techniques
The generation of single-enantiomer compounds is a fundamental goal in modern organic chemistry. For 3-(2-Fluorophenyl)butanoic acid, various strategies can be employed to achieve high levels of enantiomeric purity.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org This well-established strategy involves three main steps: covalent attachment of the chiral auxiliary to the substrate, a diastereoselective reaction that forms the new stereocenter, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com
Commonly used auxiliaries include pseudoephedrine and oxazolidinones. wikipedia.org For instance, pseudoephedrine can be converted into a chiral amide. Deprotonation followed by alkylation occurs with high diastereoselectivity, which is controlled by the auxiliary's existing stereocenters. The auxiliary is then cleaved to reveal the chiral carboxylic acid. wikipedia.org Similarly, Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions and alkylations, establishing new stereocenters with high precision. wikipedia.orgnih.gov
Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. nih.gov Key strategies include asymmetric hydrogenation and conjugate additions catalyzed by transition metal complexes featuring chiral ligands.
For the synthesis of chiral β-aryl carboxylic acids, rhodium- and copper-based catalysts are prominent. For example, the asymmetric hydrogenation of a corresponding α,β-unsaturated ester precursor using a rhodium catalyst with a chiral phosphine (B1218219) ligand, such as Walphos, can produce the saturated chiral ester with high enantioselectivity. figshare.com Another approach is the copper-catalyzed conjugate reduction of α,β-unsaturated esters using a chiral ligand like (S)-BINAP. documentsdelivered.com These methods have been successfully applied to the synthesis of various β-aryl-substituted carboxylic acid derivatives. documentsdelivered.com
Although these catalytic systems are well-suited for producing compounds structurally related to this compound, specific examples of their use to synthesize this exact molecule were not identified in the provided search results. The development of a catalytic system would involve creating an unsaturated precursor, such as (E)-3-(2-fluorophenyl)but-2-enoic acid, and then screening various chiral catalysts and reaction conditions to achieve optimal enantioselectivity.
Biocatalysis offers a highly selective and environmentally friendly alternative for obtaining enantiomerically pure compounds. Enzymes, particularly hydrolases like lipases and esterases, can exhibit high enantioselectivity, catalyzing reactions with one enantiomer of a racemic mixture at a much faster rate than the other. acs.org
A study on the hydrolase-catalyzed kinetic resolution of racemic ethyl 3-(2-fluorophenyl)butanoate describes the successful use of this method. acs.org In this process, the enzymatic hydrolysis of the racemic ethyl ester leads to the formation of the (S)-carboxylic acid, leaving the unreacted (R)-ester. acs.org Lipases from Burkholderia cepacia and Candida antarctica B have proven effective for this transformation. acs.org
The process can be optimized to achieve high yields and excellent enantiomeric purity. For instance, using Burkholderia cepacia lipase, the reaction can be stopped at approximately 50% conversion, yielding both the (S)-acid and (R)-ester with high enantiomeric excess (ee). acs.org Further processing, including a second enzymatic deracemization step, can increase the enantiomeric purity of the target acid to 99% ee. acs.org
| Enzyme (Biocatalyst) | Product | Yield | Enantiomeric Purity (ee) |
|---|---|---|---|
| Burkholderia cepacia Lipase | (S)-3-(2-fluorophenyl)butanoic acid | 52-60% | 77-99% |
| Burkholderia cepacia Lipase | (R)-ethyl 3-(2-fluorophenyl)butanoate | - | High |
Analytical Methods for Stereochemical Purity Determination
To verify the success of an enantioselective synthesis, accurate analytical methods are required to determine the enantiomeric purity of the product. Chiral chromatography is the primary technique used for this purpose.
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For the analysis of this compound, a specific chiral HPLC method has been documented. acs.org The analysis uses a Chiralcel OJ-H column, which is based on cellulose (B213188) tris(4-methylbenzoate) coated on silica (B1680970) gel. acs.org Under the specified conditions, the (S) and (R) enantiomers are well-resolved, allowing for accurate determination of the enantiomeric excess. acs.org The (S)-enantiomer elutes earlier (10.45 min) than the (R)-enantiomer (12.07 min). acs.org
| Parameter | Condition |
|---|---|
| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/IPA, 90:10 |
| Flow Rate | 0.6 mL/min |
| Retention Time (S)-enantiomer | 10.45 min |
| Retention Time (R)-enantiomer | 12.07 min |
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. nih.govscielo.org.mx It is considered a "green" technology due to the reduction in organic solvent consumption. nih.gov SFC is known for its high efficiency and is suitable for analyzing a wide range of compounds, including acidic molecules. nih.govnih.gov
The separation mechanism in SFC is influenced by parameters such as pressure, temperature, and the composition of the mobile phase, which often includes a co-solvent (modifier) like methanol (B129727). nih.gov For acidic compounds, peak shape can be an issue, but this can often be improved by selecting appropriate stationary phases or using additives in the mobile phase. nih.gov Columns such as those with C18, fluorophenyl, or diethylaminopropyl (DEAP) functionalities are used in SFC separations. nih.gov
While SFC is a prominent analytical platform for chiral separations in the pharmaceutical industry, the reviewed literature did not provide a specific, established SFC method for the analysis of this compound enantiomers. However, given its successful application to other acidic and chiral compounds, it represents a viable and advantageous alternative to HPLC for the stereochemical purity determination of this compound.
Influence of Chirality on Molecular Interactions
The three-dimensional structure of a chiral molecule is paramount in determining how it interacts with other chiral entities, such as enzymes or chiral reagents. This principle is fundamental in various chemical and biological processes.
Enzymatic Resolution: A significant demonstration of the influence of chirality on the molecular interactions of this compound is seen in its enzymatic resolution. Lipases, a class of enzymes, have been shown to exhibit high enantioselectivity in the hydrolysis of esters of related 3-aryl alkanoic acids. almacgroup.com Specifically, research on the enzymatic deracemization of fluorinated arylcarboxylic acids has highlighted the use of lipases from Burkholderia cepacia, Pseudomonas cepacia, and Candida antarctica B for the effective separation of enantiomers. mdpi.com This enzymatic process relies on the precise fit of one enantiomer into the active site of the enzyme, allowing for its selective transformation while leaving the other enantiomer largely unreacted. This differential interaction is a direct consequence of the specific three-dimensional arrangement of the substituents around the chiral center of the acid. The successful enzymatic resolution underscores the critical role of chirality in substrate-enzyme recognition and catalysis.
The study of chiral molecules like this compound continues to be an area of active research. The interplay between its stereochemistry and its interactions at a molecular level is crucial for its potential applications in various scientific fields. Further research providing detailed experimental spectroscopic data and exploring a wider range of chiral interactions will undoubtedly shed more light on the unique properties of this fluorinated chiral compound.
Computational and Theoretical Studies on 3 2 Fluorophenyl Butanoic Acid
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-(2-Fluorophenyl)butanoic acid, offering a lens into its electronic architecture and reactivity.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311+G(2d,p), are instrumental in optimizing the molecular geometry. nih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
The optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the spatial relationship between the fluorophenyl ring and the butanoic acid chain. The fluorine substitution on the phenyl ring is of particular interest, as it influences the electronic distribution and geometry of the entire molecule. The dihedral angle between the phenyl ring and the carboxylic acid group, for example, is a key parameter determined through DFT.
Table 1: Representative Optimized Geometrical Parameters of this compound (Illustrative Data)
| Parameter | Bond/Atoms | Value |
| Bond Length | C-F | ~1.35 Å |
| C=O | ~1.21 Å | |
| C-O | ~1.36 Å | |
| C-C (ring) | ~1.39 Å | |
| Bond Angle | O=C-O | ~123° |
| C-C-C (chain) | ~110° | |
| Dihedral Angle | F-C-C-C | Varies with conformation |
Note: The data in this table is illustrative and represents typical values for similar organic molecules. Actual values would be derived from specific DFT calculations for this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is performed to understand the delocalization of electron density and the nature of bonding within the molecule. nih.gov This analysis translates the complex, many-electron wavefunction into localized, chemically intuitive terms such as lone pairs and bonds. For this compound, NBO analysis can elucidate the hyperconjugative interactions that contribute to its stability.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). For example, interactions between the lone pairs of the oxygen atoms in the carboxylic acid group and the antibonding orbitals of adjacent bonds can be identified and their stabilizing energy calculated. Similarly, the influence of the fluorine atom's lone pairs on the phenyl ring's electronic structure can be assessed.
Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound (Illustrative Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O1) | σ(C-O2) | ~5.8 |
| LP (O2) | σ(C-C) | ~2.1 |
| σ (C-H) | σ*(C-F) | ~1.5 |
Note: The data in this table is illustrative. E(2) represents the stabilization energy of the interaction. LP denotes a lone pair.
HOMO-LUMO Energy Profiling and Molecular Electrostatic Potential
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. researchgate.netnii.ac.jp The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the carboxylic acid, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the carboxylic acid group and the carbon backbone.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, such as around the carbonyl oxygen. Regions of positive potential (blue) are susceptible to nucleophilic attack. The MEP map for this compound would highlight the electronegative fluorine and oxygen atoms as sites of negative potential.
Table 3: Representative Frontier Orbital Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -0.8 |
| HOMO-LUMO Gap | ~ 5.7 |
Note: This data is illustrative and based on typical values for similar aromatic carboxylic acids.
Molecular Modeling and Simulation
Beyond static quantum mechanical calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with biological systems.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide insights into the conformational flexibility of this compound over time. researchgate.net By simulating the motion of atoms and bonds under defined conditions, MD can explore the molecule's conformational landscape. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target's binding site. The simulations can reveal the most stable and frequently occurring conformations in different environments, such as in a solvent or in a protein binding pocket.
Molecular Docking Studies for Ligand-Target Interactions (Generalized)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov In a generalized docking study of this compound, the molecule would be docked into the active site of a relevant biological target to predict its binding affinity and mode of interaction.
The results of docking studies are often presented as a docking score, which estimates the binding free energy, and a visual representation of the binding pose. nih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. For this compound, potential hydrogen bonds could form via its carboxylic acid group, while the fluorophenyl ring could engage in hydrophobic or pi-stacking interactions. nih.gov
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor (Illustrative Data)
| Parameter | Value |
| Docking Score (kcal/mol) | -7.5 |
| Hydrogen Bond Interactions | Carboxylic acid with Serine, Threonine residues |
| Hydrophobic Interactions | Phenyl ring with Leucine, Valine residues |
| Pi-Pi Stacking | Phenyl ring with Phenylalanine, Tyrosine residues |
Note: This data is illustrative and hypothetical. The specific interactions and scores would depend on the chosen protein target.
Free Energy Perturbation (FEP) and MMPB(GB)SA Calculations
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands. It involves a non-physical, or "alchemical," transformation where one molecule is gradually changed into another in a series of steps. This method, particularly relative binding free energy (RBFE) calculations, is valuable in drug discovery for ranking compounds and guiding lead optimization, provided the structural changes between ligands are small. nih.gov For larger structural modifications, such as those in scaffold hopping, absolute binding free energy (ABFE) calculations are more appropriate, though computationally intensive. nih.gov The accuracy of FEP calculations can be high, with reported errors within 1 kcal/mol of experimental values, making it a powerful predictive tool. researchgate.netcolumbia.edu
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and its variant, Molecular Mechanics Generalized Born Surface Area (MM/GBSA), are popular methods for estimating the free energy of binding of a ligand to a protein. These methods are generally less computationally demanding than FEP. However, they are often considered less accurate. For instance, a comparison showed that FEP calculations for a set of inhibitors had a mean absolute deviation of 1.13 kcal/mol from experimental values, whereas MM-PBSA and MM-GBSA had significantly higher deviations of 4.21 and 6.84 kcal/mol, respectively. nih.gov
Despite the utility of these computational techniques, no specific studies applying FEP or MMPB(GB)SA to analyze the binding characteristics or energetic properties of this compound could be located. Such studies would be necessary to generate detailed findings and data tables regarding its interactions with any potential biological targets.
Research Applications Beyond Direct Synthesis of 3 2 Fluorophenyl Butanoic Acid
Role as a Key Intermediate in Complex Molecule Synthesis
The presence of a fluorine atom and a reactive carboxylic acid moiety makes 3-(2-Fluorophenyl)butanoic acid a potentially valuable building block in the intricate world of organic synthesis.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. Although specific pharmaceuticals derived directly from this compound have not been documented, the critical role of its structural analogs as pharmaceutical intermediates is noteworthy. For instance, a trifluorinated counterpart of phenylbutanoic acid is a key component in the synthesis of Sitagliptin, a widely used medication for type 2 diabetes. This underscores the utility of the fluorophenyl butanoic acid scaffold in the construction of complex and therapeutically relevant molecules.
Furthermore, amino derivatives of fluorinated phenylalkanoic acids are recognized as important intermediates. The commercially available (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid serves as a testament to the utility of such compounds as building blocks in synthetic chemistry, likely for the development of new pharmaceutical agents. bldpharm.com
Table 1: Illustrative Examples of Related Fluorinated Phenylalkanoic Acid Pharmaceutical Intermediates
| Compound Name | Noted Application |
| (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid | Synthetic building block |
| 4-Amino-3-(4-fluorophenyl)butanoic acid (Fluorophenibut) | GABA analogue with potential therapeutic applications |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | A lower homologue of the muscle relaxant Baclofen |
This table showcases related compounds and their applications to highlight the potential roles for this compound.
The quest for novel bioactive compounds often involves the strategic modification of existing molecular frameworks. This compound presents itself as a viable precursor for a diverse range of such molecules. The biological activity of related compounds, such as 4-amino-3-(4-fluorophenyl)butanoic acid (Fluorophenibut), a known derivative of the neurotransmitter GABA, supports this potential. nih.gov The synthesis of these bioactive molecules frequently utilizes a corresponding phenylalkanoic acid as a foundational starting material.
The utility of butanoic acid derivatives extends to the synthesis of various heterocyclic compounds that have shown promise for biological activity. mdpi.com The 2-fluorophenyl group in this compound could be instrumental in the creation of novel bioactive heterocycles with distinct and potentially enhanced properties.
Exploration in Materials Science
The incorporation of fluorine into organic molecules is known to have a profound impact on their solid-state properties, making them intriguing subjects for investigation in materials science.
The self-assembly of aromatic molecules in the solid state is significantly influenced by non-covalent forces, with π-π stacking being a predominant interaction. The high electronegativity of fluorine can polarize the aromatic ring, fostering favorable electrostatic interactions with other aromatic systems. This can dictate the molecular packing in a crystal lattice, thereby influencing the macroscopic properties of the material.
Although specific studies on the π-π stacking behavior of this compound are yet to be conducted, research on other fluorinated aromatic compounds has demonstrated that interactions between fluorinated and non-fluorinated phenyl rings can be a powerful tool in crystal engineering. researchgate.net The interplay between these stacking forces and other interactions, such as hydrogen bonding from the carboxylic acid group, could pave the way for the design of novel supramolecular structures. The commonly observed slip-stacked arrangement in π-systems is a result of a delicate balance between van der Waals forces and electrostatic interactions, a balance that would be uniquely modulated by the fluorine atom in this compound. nih.gov
Investigation of Biological Activities at a Molecular Level
The structural resemblance of this compound to established bioactive molecules suggests that it and its derivatives could possess interesting biological properties worth investigating.
Several fluorinated phenylalkanoic acid derivatives have been shown to interact with biological targets. As previously noted, 4-amino-3-(4-fluorophenyl)butanoic acid (Fluorophenibut) acts as a GABA receptor agonist. researchgate.net This provides a strong rationale for investigating amino-substituted derivatives of this compound for potential interactions with GABA receptors or other neurotransmitter systems. The precise positioning of the fluorine atom on the phenyl ring is expected to be a critical determinant of binding affinity and selectivity. For example, studies on fluorinated alkanols have revealed that their ability to modulate GABA(A) receptor function is dependent on the specific fluorine substitution pattern. nih.gov
Moreover, fluorinated compounds are actively being explored as enzyme inhibitors. For instance, the simple fluoride (B91410) ion is known to inhibit purple acid phosphatase by binding to its active site. nih.gov This fundamental principle of a fluorine-containing molecule interacting with an enzyme's active site is well-established. It is conceivable that the 2-fluorophenyl moiety of this compound could facilitate its entry and positioning within an enzyme's binding pocket, potentially leading to inhibitory or modulatory effects.
Table 2: Biological Activities of Structurally Analogous Compounds
| Compound Name | Biological Target or Activity |
| 4-Amino-3-(4-fluorophenyl)butanoic acid | GABA receptor agonist |
| Fluorinated alkanols | Modulation of GABA(A) receptor function |
| (R,S)-1-[2-[4-[18F]fluorophenyl]phenyl]methoxyethyl]piperidine- 3-carboxylic acid | GABA reuptake inhibitor |
This table presents the biological activities of related compounds to infer the potential for this compound and its derivatives to exhibit similar or novel biological effects.
Structure-Activity Relationship (SAR) Studies for Molecular Probes
Currently, specific structure-activity relationship (SAR) studies centered on this compound for the development of molecular probes are not extensively documented in publicly available literature. However, the foundational structure of this compound presents a valuable scaffold for such investigations. The introduction of a fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Future SAR studies would likely involve the synthesis of a library of analogs by modifying the carboxylic acid moiety, the alkyl chain, or by introducing additional substituents on the phenyl ring. The biological activities of these analogs would then be systematically evaluated to elucidate the key structural requirements for a desired function, paving the way for the rational design of potent and selective molecular probes.
Development of Peptide and Protein Analogs Incorporating the Scaffold
While direct examples of peptide and protein analogs incorporating this compound are not prominently reported, the related compound, 4,4-Difluoro-3-(2-fluorophenyl)butanoic acid, is noted for its application in solid-phase peptide synthesis. This suggests that the this compound scaffold is compatible with the methodologies used to create peptidomimetics. Incorporating this scaffold into peptides can induce specific conformational constraints and enhance metabolic stability compared to natural amino acid residues. The fluorinated phenyl group can engage in unique non-covalent interactions, such as fluorous interactions, potentially leading to altered binding affinities and selectivities for target proteins.
Analytical Chemistry Applications
The precise characterization and quantification of this compound are essential for its application in research. A variety of analytical techniques are employed for this purpose.
Method Development for Detection and Quantification in Research Samples (excluding biofluids for clinical purposes)
The development of robust analytical methods for the detection and quantification of this compound in research samples is crucial for monitoring its presence and purity. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a common approach, leveraging the UV absorbance of the phenyl ring. For more complex matrices, liquid chromatography-mass spectrometry (LC-MS) offers superior selectivity and sensitivity. Method development would involve optimizing chromatographic conditions (e.g., mobile phase composition, column chemistry, and flow rate) and mass spectrometric parameters (e.g., ionization source, collision energy) to achieve reliable and reproducible measurements.
Spectroscopic Characterization (NMR, LCMS, HRMS) for Advanced Structural Elucidation
Detailed spectroscopic analysis is fundamental to confirming the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would provide information on the number and connectivity of protons in the molecule, including the characteristic signals for the aromatic protons, the methine proton adjacent to the phenyl ring, the methylene (B1212753) protons of the butyl chain, and the methyl group.
¹³C NMR spectroscopy would reveal the chemical shifts of all carbon atoms, including the carboxyl carbon and the carbons of the fluorinated phenyl ring.
¹⁹F NMR spectroscopy is particularly important for confirming the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS):
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weight of the compound and for separating it from impurities.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its chemical formula, C₁₀H₁₁FO₂.
A summary of expected analytical data is presented below:
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, methine, methylene, and methyl protons. |
| ¹³C NMR | Resonances for carboxyl, aromatic, and aliphatic carbons. |
| ¹⁹F NMR | A characteristic signal for the fluorine atom. |
| LC-MS | A peak corresponding to the mass-to-charge ratio of the protonated or deprotonated molecule. |
| HRMS | A precise mass measurement confirming the elemental formula C₁₀H₁₁FO₂. |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
As of the latest available data, a public crystal structure of this compound has not been reported. X-ray crystallography, were it to be performed, would provide definitive proof of the molecule's three-dimensional structure in the solid state. This powerful analytical technique would elucidate precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential dipole-dipole or other non-covalent interactions involving the fluorinated phenyl rings. This information is invaluable for understanding the physicochemical properties of the compound and for computational modeling studies.
Future Directions and Emerging Research Avenues for 3 2 Fluorophenyl Butanoic Acid
Development of Novel and Sustainable Synthetic Routes
The synthesis of chiral molecules like 3-(2-Fluorophenyl)butanoic acid is a critical area of research, with a strong emphasis on developing enantioselective and sustainable methods. Current research into analogous compounds provides a roadmap for future synthetic strategies.
One promising approach is the use of transition-metal catalysis. For instance, Rh-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of 3-arylbutanoic acids, achieving high enantioselectivity. nih.gov The application of similar catalytic systems to a suitable precursor of this compound could provide an efficient and highly selective route to the desired enantiomer.
Chemoenzymatic methods represent another key area for sustainable synthesis. These processes combine the selectivity of enzymes with the efficiency of chemical reactions. For example, lipase-catalyzed kinetic resolutions have been used for various chiral acids and alcohols. mdpi.com More advanced strategies involve engineered enzymes, such as arylmalonate decarboxylase variants, which have been used in chemoenzymatic cascades to produce optically pure alkanoic acids. nih.gov A potential sustainable route for this compound could involve the enzymatic resolution of a racemic mixture or the use of a specifically designed enzyme for an asymmetric transformation.
Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds. This includes the use of safer reagents and solvents, as well as developing processes that minimize waste. eurekalert.org Research into the synthesis of fluorinated aromatic carboxylic acids using methods like organic electrolysis with carbon dioxide as a C1 source points towards highly sustainable future syntheses. hokudai.ac.jp The development of such a process for this compound would represent a significant step forward in environmentally responsible chemical manufacturing.
Table 1: Potential Novel and Sustainable Synthetic Routes for this compound
| Synthetic Approach | Key Features | Potential Advantages |
|---|---|---|
| Asymmetric Hydrogenation | Utilizes chiral transition-metal catalysts (e.g., Rhodium-based). | High enantioselectivity, potential for high yields. |
| Chemoenzymatic Synthesis | Employs enzymes (e.g., lipases, engineered decarboxylases) for stereoselective steps. | High selectivity under mild conditions, environmentally friendly. |
| Green Chemistry Methods | Focuses on sustainable reagents (e.g., CO2), and processes like electrolysis. | Reduced environmental impact, potential for cost-effective large-scale production. |
| Asymmetric Arylation | Involves the catalytic addition of the aryl group to a prochiral substrate. | Direct construction of the chiral center with the desired substitution pattern. |
Advanced Exploration of Structure-Activity Relationships in Non-Clinical Contexts
Understanding the relationship between the molecular structure of this compound and its chemical and physical properties is crucial for its future applications. The presence and position of the fluorine atom on the phenyl ring are expected to significantly influence its behavior.
Systematic studies on related fluorinated compounds, such as fluorophenylboronic acids, have shown that fluorine substitution has a profound effect on acidity, hydrolytic stability, and spectroscopic properties. researchgate.netresearchgate.netnih.gov The electron-withdrawing nature of the fluorine atom can alter the pKa of the carboxylic acid group and influence intermolecular interactions. mdpi.com Future research should focus on quantifying these effects for this compound through detailed physical organic chemistry studies. This would involve measuring pKa values, reaction kinetics, and binding affinities in various non-clinical systems.
The fluorine atom can also participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect the compound's conformation and its ability to interact with other molecules. Exploring these interactions through techniques like NMR spectroscopy and computational modeling will provide a deeper understanding of its molecular recognition properties. This knowledge is fundamental for its potential use in areas like catalysis or as a component in self-assembling systems.
Table 2: Predicted Influence of Fluorine Substitution on the Properties of this compound
| Property | Predicted Effect of 2-Fluoro Substituent | Rationale |
|---|---|---|
| Acidity (pKa) | Increased acidity (lower pKa) of the carboxylic acid group. | The electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion. mdpi.com |
| Lipophilicity | Altered lipophilicity compared to the non-fluorinated analog. | Fluorine substitution can either increase or decrease lipophilicity depending on the molecular context. mdpi.com |
| Intermolecular Interactions | Potential for specific F···H or F···C=O interactions. | The polarized C-F bond can act as a hydrogen bond acceptor or engage in other electrostatic interactions. |
| Chemical Reactivity | Modified reactivity at the aromatic ring and carboxylic acid group. | The electronic effects of fluorine can influence the rates and outcomes of chemical reactions. rsc.org |
Integration with Machine Learning and AI in Molecular Design
Generative chemistry models can be used to design virtual libraries of derivatives of this compound with tailored properties. youtube.com By training these models on existing chemical data, it is possible to generate new molecular structures that are predicted to have enhanced characteristics, such as specific binding affinities for a target in a non-clinical assay or improved properties for materials science applications. AI can also be employed to predict the synthetic feasibility of these new compounds, prioritizing those that can be synthesized efficiently. acs.org
Furthermore, AI and ML can be used to build predictive models for structure-property relationships. arxiv.org By analyzing experimental data from a set of analogs, machine learning algorithms can identify the key structural features that govern a particular property. This can guide the rational design of new compounds with optimized performance, reducing the need for extensive trial-and-error experimentation. The integration of AI into the research workflow for this compound will undoubtedly lead to more efficient and targeted discovery efforts. youtube.com
Potential in Advanced Materials and Supramolecular Chemistry
The unique combination of a chiral center, a carboxylic acid group, and a fluorinated aromatic ring makes this compound an intriguing building block for advanced materials and supramolecular chemistry.
Fluorinated compounds are known to possess distinct properties, such as thermal stability and altered surface characteristics, making them valuable in materials science. sigmaaldrich.comossila.com this compound could potentially be used as a monomer for the synthesis of novel fluorinated polymers. These polymers might exhibit interesting properties, such as hydrophobicity, low surface energy, or specific liquid crystalline phases.
The carboxylic acid group provides a handle for forming self-assembling systems through hydrogen bonding. Aromatic carboxylic acids are known to form well-defined supramolecular structures, such as dimers, chains, and networks. acs.org The presence of the fluorine atom could be used to fine-tune these self-assembly processes, leading to the formation of novel gels, liquid crystals, or other organized molecular assemblies. The chirality of the molecule could also be exploited to create chiral supramolecular structures with potential applications in asymmetric catalysis or chiral separations. Furthermore, phenolic compounds, which share the aromatic ring feature, are recognized as versatile building blocks for functional materials, suggesting a similar potential for phenyl-containing structures like this compound. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
